Ethyl mandelate

Description

Ethyl mandelate has been reported in Angelica gigas and Artemisia judaica with data available.

Structure

3D Structure

Properties

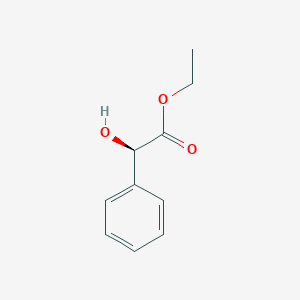

IUPAC Name |

ethyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057829 | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00026 [mmHg] | |

| Record name | Ethyl mandelate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

774-40-3, 4358-88-7, 10606-72-1 | |

| Record name | (±)-Ethyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-, ethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL MANDELATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl mandelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl mandelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl mandelate (B1228975), a key intermediate in the pharmaceutical and fine chemical industries. The document details traditional methods such as Fischer esterification and transesterification, as well as modern asymmetric approaches for the production of enantiomerically pure ethyl mandelate. Each section includes detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and replication.

Core Synthesis Pathways

This compound can be synthesized through several distinct chemical and biochemical routes. The choice of pathway often depends on the desired stereochemistry, scale of production, and economic viability. The core methods covered in this guide are:

-

Fischer-Speier Esterification: A direct, acid-catalyzed reaction between mandelic acid and ethanol (B145695).

-

Transesterification: The conversion of a mandelate ester, such as mthis compound, to this compound.

-

Asymmetric Synthesis: Methods to produce specific enantiomers of this compound, which are crucial for many pharmaceutical applications. These include enzymatic resolutions and asymmetric catalysis.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and straightforward method for producing this compound from mandelic acid and ethanol using an acid catalyst. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[1][2]

Experimental Protocol

Materials:

-

Mandelic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Toluene (B28343) (optional, for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mandelic acid and a significant excess of anhydrous ethanol (e.g., 10-fold molar excess), which also serves as the solvent.[1]

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml per 610 mg of carboxylic acid) to the mixture while stirring.[3]

-

Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Logical Relationship: Fischer Esterification

Caption: Fischer esterification of mandelic acid with ethanol.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For the synthesis of this compound, this typically involves the reaction of mthis compound with ethanol in the presence of an acid or base catalyst.[5] This method is particularly useful when the starting ester is more readily available or economical than the corresponding carboxylic acid.

Experimental Protocol (Base-Catalyzed)

Materials:

-

Mthis compound

-

Anhydrous ethanol

-

Sodium ethoxide (NaOEt) or other base catalyst

-

Diethyl ether

-

Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mthis compound in an excess of anhydrous ethanol.

-

Add the sodium ethoxide solution to the mthis compound solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Logical Relationship: Transesterification

Caption: Base-catalyzed transesterification of mthis compound.

Asymmetric Synthesis of this compound

The production of enantiomerically pure (R)- or (S)-ethyl mandelate is of significant importance, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Several asymmetric methods have been developed to achieve high enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that takes advantage of the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For this compound, this can be achieved by the enantioselective hydrolysis of racemic this compound or the enantioselective esterification of racemic mandelic acid.

Materials:

-

Racemic this compound

-

Immobilized Lipase (B570770) B from Candida antarctica (CALB, e.g., Novozym 435)

-

Phosphate (B84403) buffer (e.g., pH 7)

-

Organic solvent (e.g., toluene or methyl tert-butyl ether)

-

Ethyl acetate

Procedure:

-

In a temperature-controlled reaction vessel, add racemic this compound to a phosphate buffer solution.

-

Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.

-

Stir the suspension at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the produced mandelic acid.

-

The reaction is typically stopped at or near 50% conversion to obtain the unreacted ester and the produced acid in high enantiomeric purity.

-

Once the desired conversion is reached, filter off the immobilized enzyme.

-

Extract the aqueous phase with an organic solvent like ethyl acetate to recover the unreacted this compound.

-

The aqueous phase can be acidified to precipitate the mandelic acid, which can then be extracted.

-

The recovered this compound is enantioenriched in one enantiomer, while the produced mandelic acid is enriched in the other.

Asymmetric Reduction of Ethyl Benzoylformate

Another powerful enzymatic method is the asymmetric reduction of a prochiral ketone, such as ethyl benzoylformate, to the chiral alcohol, this compound. This can be accomplished using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes.

Materials:

-

Ethyl benzoylformate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Glucose or sucrose

-

Water

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

Procedure:

-

In a flask, suspend baker's yeast and glucose in warm water and stir for about 30 minutes to activate the yeast.

-

Add a solution of ethyl benzoylformate to the yeast suspension. The substrate can be added neat or dissolved in a minimal amount of ethanol.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

-

Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield enantiomerically enriched this compound.

Experimental Workflow: Asymmetric Synthesis

Caption: Overview of asymmetric synthesis pathways to this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis pathways of this compound, allowing for a direct comparison of their effectiveness.

| Synthesis Pathway | Reactants | Catalyst/Enzyme | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |

| Fischer Esterification | Mandelic acid, Ethanol | H₂SO₄ | 85-95%[3] | N/A (Racemic) | Reflux in excess ethanol, 2-6 h |

| Transesterification | Mthis compound, Ethanol | NaOEt | High (typically >90%) | N/A (Racemic) | Room temp. or gentle heat |

| Enzymatic Kinetic Resolution | Racemic Mandelic Acid, Vinyl Acetate | Immobilized Lipase | ~47% (for one enantiomer)[6] | >98%[6] | 55°C, 18 h, MTBE solvent[6] |

| Asymmetric Reduction | Ethyl benzoylformate | Recombinant ADH & GDH | up to 98%[7] | >98%[7] | Biocatalytic reduction |

Note: Yields and enantiomeric excess can vary significantly depending on the specific reaction conditions, substrates, and catalysts/enzymes used.

Conclusion

The synthesis of this compound can be achieved through various effective pathways. For the production of racemic this compound, Fischer esterification offers a direct and high-yielding route. Transesterification provides a valuable alternative, especially when starting from a different mandelate ester. For applications requiring high optical purity, asymmetric synthesis methods are indispensable. Enzymatic kinetic resolution and asymmetric reduction have demonstrated excellent enantioselectivity, consistently providing this compound with high enantiomeric excess. The selection of the optimal synthesis strategy will ultimately be determined by the specific requirements of the final product, including desired stereochemistry, purity, and production scale, as well as economic considerations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. EP0006539A1 - Process for the preparation of mandelic-acid esters - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Ethyl mandelate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl mandelate (B1228975), a significant chiral building block in the pharmaceutical and fine chemical industries. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in asymmetric synthesis.

Core Chemical Identifiers and Properties

Ethyl mandelate is the ethyl ester of mandelic acid.[1] It is a chiral molecule, existing as (R)- and (S)-enantiomers, as well as a racemic mixture.

CAS Number: 774-40-3 (for the racemic mixture, DL-Ethyl mandelate)[2][3] Molecular Formula: C₁₀H₁₂O₃[1] Molecular Weight: 180.20 g/mol [1][4]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [1][4] |

| CAS Number (Racemate) | 774-40-3 | [2][3] |

| CAS Number ((R)-enantiomer) | 10606-72-1 | [4] |

| Appearance | Colorless to white solid, semi-solid, or liquid | |

| Melting Point | 24-27 °C | [5] |

| Boiling Point | 253-255 °C (at atmospheric pressure) | [2] |

| Density | ~1.13 g/cm³ (at 20 °C) | [5] |

| Flash Point | 93 °C | [5] |

| Refractive Index | ~1.5136 (at 25 °C) | [5] |

| Solubility | Soluble in methanol | [2] |

Synthesis and Production

This compound is commonly synthesized through the Fischer esterification of mandelic acid with ethanol (B145695) in the presence of an acid catalyst. For the production of enantiomerically pure this compound, several asymmetric synthesis and resolution strategies are employed.

General Experimental Protocol: Fischer Esterification of Mandelic Acid

This protocol describes a standard laboratory procedure for the synthesis of racemic this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a crucial chiral synthon, or building block, for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry.[6] Its enantiomers are valuable intermediates for the production of various bioactive compounds.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method to obtain enantiomerically pure forms of this compound. This technique leverages the high stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in the racemic mixture.

-

Reaction Setup: In a suitable flask, dissolve racemic this compound (1.0 equivalent) in an anhydrous organic solvent (e.g., toluene).

-

Enzyme and Acyl Donor Addition: Add an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate, 1.5-3.0 equivalents).

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.

-

Termination and Work-up: Once the desired conversion (typically close to 50%) is reached, filter off the immobilized enzyme.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture, containing one enantiomer of this compound and the acylated other enantiomer, can then be separated by column chromatography.

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving this compound.

Caption: Synthesis pathway of Phenthoate from this compound.

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

References

- 1. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. (-)-Ethyl mandelate | C10H12O3 | CID 6951556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 774-40-3 | 806912 [merckmillipore.com]

- 6. This compound | 10606-72-1 | Benchchem [benchchem.com]

Ethyl mandelate safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl Mandelate (B1228975)

For professionals engaged in research, scientific analysis, and drug development, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety considerations, handling precautions, and emergency procedures for ethyl mandelate (CAS: 774-40-3).

Chemical and Physical Properties

This compound is the ethyl ester of mandelic acid.[1] Its physical and chemical properties are crucial for understanding its behavior under various laboratory conditions. Due to its specific melting range, the product may be a solid, liquid, a solidified melt, or a supercooled melt.[2]

| Property | Value | Source(s) |

| CAS Number | 774-40-3 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][4][5] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Synonyms | Ethyl α-hydroxyphenylacetate, Mandelic acid ethyl ester | [2][3][6] |

| Appearance | Colorless to light yellow liquid; Colorless to white solid or semi-solid | [3][7][8] |

| Melting Point | 24-27 °C | [2][7] |

| Boiling Point | 253-255 °C (lit.); 133 °C / 13 mmHg (lit.) | [3][9][10] |

| Density | 1.13 g/cm³ at 20 °C; 1.115 g/mL at 25 °C | [2][3][10] |

| Flash Point | 93 °C (199.4 °F); > 110 °C (> 230 °F) | [2][11] |

| Vapor Pressure | 0.00026 mmHg | [1][8] |

| Refractive Index | n25/589 1.5136 | [2] |

| Storage Temperature | 2-30°C; Store below +30°C | [2][9] |

Hazard Identification and Toxicology

This compound is classified as hazardous, primarily due to its potential to cause serious eye irritation.[11]

2.1 GHS Classification

| Pictogram | GHS07 (Exclamation mark)[2][7] |

| Signal Word | Warning [2][7][11] |

| Hazard Statements | H319: Causes serious eye irritation.[2][6][11]H318: Causes serious eye damage.[1]H315: Causes skin irritation.[5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[4][6]P280: Wear protective gloves/eye protection/face protection.[3][4][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6]P337+P313: If eye irritation persists: Get medical advice/attention.[3][4][6] |

2.2 Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[11][12] The primary known hazard is severe eye irritation.[1][8] Available data is summarized below.

| Toxicological Endpoint | Finding | Source(s) |

| Acute Toxicity | No data available | [4] |

| Skin Corrosion/Irritation | Causes skin irritation; some sources report no data available | [4][5] |

| Serious Eye Damage/Irritation | Category 2; Causes serious eye irritation; described as a severe eye irritant | [1][4][8][11] |

| Respiratory or Skin Sensitization | No data available | [4] |

| Germ Cell Mutagenicity | No data available | [4] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC | [12] |

| Reproductive Toxicity | No data available | [12] |

| STOT-Single Exposure | May cause respiratory irritation | [12] |

| STOT-Repeated Exposure | No data available | [4][12] |

| Aspiration Hazard | No data available | [4][12] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

3.1 Precautions for Safe Handling

-

Avoid Contact: Prevent contact with skin and eyes.[12] Do not get in eyes, on skin, or on clothing.[4][11]

-

Ventilation: Use in an area with appropriate exhaust ventilation.[12]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][11]

-

Ingestion/Inhalation: Avoid ingestion and inhalation.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.[3][4]

Caption: General workflow for safely handling this compound in a laboratory setting.

3.2 Conditions for Safe Storage

-

Container: Keep container tightly closed in a dry and well-ventilated place.[4][11][12]

-

Temperature: Store in a cool place, below 30°C (86°F).[9][12]

-

Storage Class: Classified as a Storage Class 10 Combustible Liquid.[2]

-

Incompatibilities: No specific incompatible materials are listed, but stability is noted as stable under normal conditions.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for preventing exposure.

-

Engineering Controls: Handle in accordance with good industrial hygiene and safety practice.[12] Ensure adequate ventilation, especially at places where dust or aerosols may be formed.[12]

-

Personal Protective Equipment (PPE):

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's regulations in 29 CFR 1910.133. | [11][12] |

| Skin Protection | Handle with chemical impermeable gloves (inspected prior to use). Wear impervious clothing. | [3][12] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use NIOSH/MSHA or EN 149 approved respirators if exposure limits are exceeded or irritation occurs. | [11][12] |

First Aid and Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or emergency.

5.1 First Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[12]

-

Inhalation: Move the person into fresh air.[12] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration and consult a doctor immediately.[4][5][12]

-

Skin Contact: Take off contaminated clothing immediately.[5] Wash off with soap and plenty of water for at least 15 minutes.[4][11][12] If skin irritation persists, call a physician.[4][11]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[4][11][12] Remove contact lenses if present and easy to do, and continue rinsing.[4][11] Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[5][12] Never give anything by mouth to an unconscious person.[5][12] Call a doctor or Poison Control Center immediately.[5]

Caption: Decision-making flow for first aid response to this compound exposure.

5.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][12]

-

Hazardous Combustion Products: May include carbon dioxide and nitrogen oxides (NOx).[12]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[4][5][12]

5.3 Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[12] Ensure adequate ventilation.[12] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3][12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[11][12]

-

Methods for Containment and Clean-up: Soak up with inert absorbent material.[11] Collect spillage, sweep up, and shovel into suitable, closed containers for disposal.[11][12]

Caption: Step-by-step protocol for responding to an this compound spill.

Experimental Protocols

The safety and toxicological data presented in this guide are derived from Safety Data Sheets (SDS) and chemical databases.[1][4][5][12] These documents summarize the results of toxicological testing but do not provide the detailed experimental protocols (e.g., specific animal models, dosing regimens, analytical methods) used to generate the data. Such studies are typically conducted under standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), but the specific methodologies for this compound are proprietary and not publicly available in the cited sources.

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[11]

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[12] One method is to burn in a chemical incinerator equipped with an afterburner and scrubber.[12]

-

Contaminated Packaging: Dispose of as unused product.[12]

References

- 1. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound for synthesis 774-40-3 [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound | 774-40-3 [sigmaaldrich.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. This compound | 774-40-3 [chemicalbook.com]

- 10. This compound [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

The Discovery and Enduring Legacy of Ethyl Mandelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl mandelate (B1228975), the ethyl ester of mandelic acid, has carved a significant niche in the landscape of organic chemistry and pharmaceutical development. Since its likely initial synthesis following the advent of Fischer-Speier esterification in the late 19th century, this chiral molecule has been a cornerstone in asymmetric synthesis, serving as a valuable building block for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols associated with ethyl mandelate. It consolidates quantitative physical and spectroscopic data, details the foundational synthesis methodology, and illustrates the logical progression of its synthesis and stereochemical considerations through diagrammatic representations.

Introduction

This compound (ethyl 2-hydroxy-2-phenylacetate) is an aromatic alpha-hydroxy ester that has garnered considerable attention for its utility as a chiral precursor in the synthesis of a wide array of pharmaceuticals. Its importance lies in the stereocenter at the alpha-position, which makes it a valuable chiral pool starting material. The differential biological activity of the (R)- and (S)-enantiomers of many drug molecules necessitates their enantiomerically pure synthesis, a process in which this compound and its derivatives often play a pivotal role. This guide delves into the historical context of its discovery, presents its key physicochemical and spectroscopic properties in a structured format, and provides a detailed experimental protocol for its classic synthesis.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the groundbreaking work of Emil Fischer and Arthur Speier on the esterification of carboxylic acids. In 1895, they published their seminal work on the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification[1][2]. This method provided a direct and efficient route to esters, and it is highly probable that the first synthesis of this compound from mandelic acid and ethanol (B145695) was achieved using this very technique shortly after its discovery.

Mandelic acid itself was discovered earlier, in 1831, by the German pharmacist Ferdinand Ludwig Winckler. He isolated it from the hydrolysis of amygdalin, a component of bitter almonds. The name "mandelic acid" is derived from the German word "Mandel" for almond.

Subsequent research in the early 20th century focused on the stereochemical aspects of this compound. The work of chemists like Alex. McKenzie and H. Wren included studies on the racemization of optically active ethyl l-mandelate, contributing to the understanding of the stereochemical stability and transformations of this chiral ester. The phenomenon of Walden inversion, first observed by Paul Walden in 1896, provided the theoretical framework for understanding how the stereochemical configuration at the chiral center of molecules like this compound could be inverted during chemical reactions[3][4].

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for this compound is crucial for its application in research and development. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [5] |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or solid | [6] |

| Melting Point | 34-37 °C | [7] |

| Boiling Point | 253-255 °C (at 760 mmHg) | [8] |

| 133 °C (at 11 mmHg) | [7] | |

| Density | 1.115 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.512 | [8] |

| (R)-(-)-Ethyl Mandelate | ||

| Optical Rotation [α]²⁰/D | -134° (c=1 in CHCl₃) | [9] |

| (S)-(+)-Ethyl Mandelate | ||

| Optical Rotation [α]²⁰/D | +134° (c=1 in CHCl₃) |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts (δ in ppm) |

| ¹H NMR (CDCl₃) | 1.25 (t, 3H, -CH₂CH ₃), 3.5 (d, 1H, -OH ), 4.20 (q, 2H, -CH ₂CH₃), 5.15 (s, 1H, -CH (OH)-), 7.30-7.45 (m, 5H, Ar-H ) |

| ¹³C NMR (CDCl₃) | 14.1 (-CH₂C H₃), 62.5 (-C H₂CH₃), 72.5 (-C H(OH)-), 126.5, 128.5, 128.6 (Ar-C H), 138.5 (Ar-C ), 174.5 (-C =O) |

| Infrared (IR) (cm⁻¹) | ~3450 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O stretch, ester), ~1200, ~1100 (C-O stretch) |

| Mass Spectrum (MS) m/z | 180 (M+), 107, 79, 77 |

Experimental Protocols

Synthesis of Racemic this compound via Fischer-Speier Esterification

This protocol describes a classic and reliable method for the preparation of racemic this compound.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (R)-(-)-扁桃酸乙酯 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Physical properties of ethyl mandelate (melting point, boiling point)

An In-depth Guide to the Physical Properties of Ethyl Mandelate (B1228975)

Introduction

Ethyl mandelate (ethyl 2-hydroxy-2-phenylacetate) is the ethyl ester of mandelic acid, an alpha-hydroxy acid.[1] It is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] A thorough understanding of its physical properties, such as melting and boiling points, is crucial for its purification, handling, and application in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the experimentally determined physical properties of this compound, detailed methodologies for their determination, and a logical workflow for physical property analysis.

Physical Properties of this compound

The melting and boiling points of this compound can vary depending on its stereochemical form (racemic mixture vs. individual enantiomers) and the pressure at which the measurement is taken. The data from various sources are summarized below.

Data Presentation: Melting and Boiling Points

| Property | Form | Value (°C) | Pressure |

| Melting Point | Racemic (DL) | 37 | Not Specified |

| Racemic (DL) | 35 | Not Specified | |

| Racemic (DL) | 24 - 27 | Not Specified | |

| (R)-(-)-Enantiomer | 33 - 34 | Not Specified | |

| (L)-(+)-Enantiomer | 28 | Not Specified | |

| (L)-(+)-Enantiomer | 27 - 30 | Not Specified | |

| Boiling Point | Racemic (DL) | 253 - 255 | "lit." (assumed atmospheric) |

| Racemic (DL) | 133 | Not Specified | |

| (R)-(-)-Enantiomer | 103 - 105 | 2 mmHg | |

| (L)-(+)-Enantiomer | 107 | 4 mmHg |

Note: The term "lit." generally refers to literature values at standard atmospheric pressure unless otherwise specified.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following protocols describe standard laboratory methods for measuring the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For a pure crystalline compound, this range is typically narrow (0.5-1.0°C).[3] Impurities tend to lower and broaden the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital Mel-Temp device)[3][4]

-

Glass capillary tubes (sealed at one end)[3]

-

Calibrated thermometer[4]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered.[4] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[5][6]

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[4][5] The assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[4]

-

Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner.[3] The unique shape of the tube promotes convection currents, ensuring uniform heat distribution.[3] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[4]

-

Observation and Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a preliminary determination, a faster heating rate can be used to find an approximate melting point, followed by a more careful, slower measurement.[3]

Boiling Point Determination (Microscale Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[1] This microscale method is suitable when only a small amount of the substance is available.[7][8]

Apparatus:

-

Small test tube or fusion tube[1]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or other heating bath[1]

-

Rubber band or thread

Procedure:

-

Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[1]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).[1]

-

Heating: The bath is heated gently. As the temperature rises, the air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[1][9] At this point, the vapor pressure of the liquid has overcome the external pressure.

-

Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded.[1][9] This temperature is the boiling point of the liquid at the ambient atmospheric pressure. It is crucial to also record the barometric pressure at the time of the experiment.[10]

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a chemical sample's physical properties, a fundamental process in any research or drug development setting.

Caption: Workflow for Physical Property Determination.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Solubility of Ethyl Mandelate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of ethyl mandelate (B1228975). Due to the limited availability of public experimental data for this specific compound, this document focuses on established methodologies for solubility determination and provides an estimated solubility profile in common organic solvents based on fundamental chemical principles. Detailed experimental protocols for accurate solubility measurement are presented to enable researchers to generate precise data for applications in synthesis, purification, and formulation.

Introduction to Ethyl Mandelate

This compound (ethyl 2-hydroxy-2-phenylacetate) is the ethyl ester of mandelic acid.[1] It is a chiral molecule frequently used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] Possessing a molecular weight of 180.20 g/mol , it contains a phenyl group, a hydroxyl group, and an ester functional group, which collectively influence its physical and chemical properties, including its solubility.[1][3] Understanding its behavior in various organic solvents is critical for process optimization, reaction quenching, extraction, and crystallization procedures.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Appearance: Colorless liquid or white crystalline solid[1][4]

-

Density: Approximately 1.115 - 1.13 g/cm³ at 20-25 °C[4]

Estimated Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, an estimated solubility profile can be inferred from its molecular structure based on the "like dissolves like" principle. This compound has both polar features (hydroxyl and ester groups) and a non-polar feature (the phenyl ring), making it amphiphilic. This structure suggests it will be soluble in a variety of organic solvents, with the degree of solubility depending on the solvent's polarity.

The following table summarizes the estimated solubility of this compound in common organic solvents, categorized by solvent type. This estimation is intended as a guideline for solvent selection prior to experimental determination.

| Solvent Class | Solvent | Polarity Index (Approx.) | Estimated Solubility | Rationale |

| Polar Aprotic | Acetone (B3395972) | 5.1 | High | The ketone group in acetone can interact favorably with the polar groups of this compound. |

| Ethyl Acetate | 4.4 | High | As an ester, it shares functional group similarity, promoting miscibility. | |

| Tetrahydrofuran (THF) | 4.0 | High | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group. | |

| Acetonitrile | 5.8 | Moderate to High | Its high polarity supports dissolution, though it is less effective for non-polar components. | |

| Polar Protic | Methanol | 5.1 | High | The hydroxyl group allows for hydrogen bonding. It is reported to be soluble in methanol.[4] |

| Ethanol | 4.3 | High | Similar to methanol, it can act as both a hydrogen bond donor and acceptor. | |

| Isopropanol (IPA) | 3.9 | Moderate to High | Slightly less polar than ethanol, but still an effective solvent. | |

| Non-Polar | Toluene (B28343) | 2.4 | Moderate | The aromatic ring of toluene interacts well with the phenyl group of this compound via π-stacking. |

| Dichloromethane (DCM) | 3.1 | Moderate to High | A versatile solvent capable of dissolving a wide range of organic compounds. | |

| Diethyl Ether | 2.8 | Moderate | The ether provides some polarity, but the hydrocarbon content is significant. | |

| Hexane / Heptane | 0.1 | Low | The high polarity of the hydroxyl and ester groups limits solubility in highly non-polar aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative data, the Isothermal Shake-Flask Method is a widely accepted and robust technique.[6][7] This method involves equilibrating a suspension of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Methodology: Isothermal Shake-Flask Saturation

-

Preparation:

-

Add an excess amount of solid this compound to a series of stoppered glass vials, each containing a precisely measured volume of a specific organic solvent.

-

Ensuring an excess of solid is crucial for achieving saturation, which is visibly confirmed by the presence of undissolved solid throughout the experiment.[8]

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature bath or shaker. Agitate the vials at a consistent rate to facilitate dissolution.

-

Equilibration time can vary significantly but is often achieved within 24 to 72 hours.[8] To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements yield the same concentration.[8]

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature bath for a sufficient period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Filtration removes any remaining microscopic solid particles.[8]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the Isothermal Shake-Flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (-)-Ethyl mandelate | C10H12O3 | CID 6951556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. This compound | 774-40-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Commercial Availability and Suppliers of Ethyl Mandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl mandelate (B1228975), a crucial intermediate in pharmaceutical synthesis.[1] It details its commercial availability, key global suppliers, and technical specifications. Furthermore, this document includes detailed experimental protocols for its application in synthesis and visual diagrams to illustrate key processes and relationships.

Introduction to Ethyl Mandelate

This compound (CAS No: 774-40-3), also known as ethyl phenylglycolate or ethyl α-hydroxyphenylacetate, is the ethyl ester of mandelic acid.[2][3] It is a versatile chiral building block used in the synthesis of various pharmaceuticals and fine chemicals.[4] Its structure features a secondary alcohol and an ester functional group, making it a valuable precursor for a range of chemical transformations.[3][5] It is available commercially as a racemic mixture ((±)-Ethyl mandelate) and as individual enantiomers: (R)-(-)-Ethyl mandelate and (S)-(+)-Ethyl mandelate.

Commercial Availability and Forms

This compound is readily available from major chemical suppliers worldwide.[6] It is typically supplied in various grades of purity, ranging from technical grade to high-purity (≥99%) for sensitive applications like pharmaceutical synthesis. The compound may exist as a colorless to light yellow liquid or a low-melting solid, depending on the ambient temperature and specific melting range.[3][7]

Key commercially available forms include:

-

(±)-Ethyl Mandelate (Racemic): The most common and cost-effective form.

-

(R)-(-)-Ethyl Mandelate: A chiral building block used in the synthesis of specific stereoisomers of active pharmaceutical ingredients (APIs).[4]

-

(S)-(+)-Ethyl Mandelate: The enantiomer of the (R)-form, also used for synthesizing enantiopure compounds.

Major Suppliers

A wide range of global suppliers offer this compound, from large multinational corporations to specialized chemical manufacturers.

Prominent global suppliers include:

-

Merck (MilliporeSigma / Sigma-Aldrich): A leading supplier to the life science industry, offering this compound for synthesis and research purposes.[7]

-

Thermo Fisher Scientific: Provides (+/-)-Ethyl mandelate under its Thermo Scientific Chemicals brand.[8]

-

Tokyo Chemical Industry (TCI): Offers various grades, including the L-(+)-enantiomer.

-

Ambeed, Inc.: A supplier of various chemical products, including this compound.

-

Chem-Impex: Specializes in chiral compounds and offers Ethyl (R)-(-)-mandelate.[4]

In addition, numerous other manufacturers and traders, particularly from China, are listed on chemical marketplaces like ChemicalBook and ECHEMI.[2][9][10] These include companies such as XIAMEN EQUATION CHEMICAL CO.,LTD and Simson Pharma Limited.[9][11]

Technical Data and Specifications

Quantitative data for this compound varies slightly between suppliers and between its racemic and enantiopure forms. The following tables summarize key physicochemical properties and typical specifications.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 774-40-3 (Racemic) | [2][7][8] |

| 10606-72-1 ((R)-(-)-enantiomer) | [4][12] | |

| 13704-09-1 ((S)-(+)-enantiomer) | ||

| Molecular Formula | C₁₀H₁₂O₃ | [4][7][8] |

| Molecular Weight | 180.20 g/mol | [5][12] |

| Appearance | Colorless to light yellow liquid or solid/powder | [3][4] |

| Boiling Point | 253-255 °C (lit.) | [13] |

| 103-105 °C / 2 mmHg (lit.) | [4][12] | |

| Melting Point | 25-30 °C (for synthesis grade) | [7] |

| 33-34 °C (lit., for (R)-enantiomer) | [4][9][12] | |

| Density | ~1.115 g/mL at 25 °C (lit.) | [13] |

| Refractive Index | ~1.512 (n20/D) (lit.) | [8][13] |

Table 2: Supplier Specifications for this compound

| Supplier/Brand | Product Name/Grade | Purity (Assay) | Optical Purity (ee) | Source |

| Merck | This compound for synthesis | ≥ 96.0 % (GC, area%) | Not specified | [7] |

| Sigma-Aldrich | Ethyl (R)-(-)-mandelate | 99% | ee: 99% (GLC) | [12] |

| Ambeed | This compound | 95% | Not specified | |

| Thermo Scientific | (+/-)-Ethyl mandelate, 97% | ≥96.0% (GC) | Not specified | [8] |

| Chem-Impex | Ethyl (R)-(-)-mandelate | ≥ 98.5% (Chiral purity) | Not specified | [4] |

| TCI | Ethyl L-(+)-Mandelate | >98.0%(GC) | min. 98.0 ee% |

Experimental Protocols

This compound is a key starting material in multi-step syntheses. Below are detailed protocols for its use in forming a chlorinated intermediate and in ammonolysis.

This protocol describes the synthesis of the intermediate ethyl 2-chloro-2-phenylacetate, a precursor for the insecticide Phenthoate.[14]

Objective: To replace the hydroxyl group of this compound with a chlorine atom.

Reactants:

-

This compound (0.80 moles)

-

Thionyl chloride (0.82 moles)

Procedure:

-

In a suitable reactor, mix 0.80 moles of this compound with 0.82 moles of thionyl chloride.

-

Allow the resulting solution to stand at room temperature for 16 hours.

-

After the incubation period, heat the reaction mixture on a water bath for 30 minutes.

-

Carefully pour the mixture into ice water.

-

Extract the product, ethyl 2-chloro-2-phenylacetate, several times with ether.

-

Combine the ether extracts and purify by distillation. Collect the fraction boiling at 98°C/1.5 mm Hg.[14]

This procedure describes the conversion of this compound to mandelamide using ammonia (B1221849). The protocol is adapted from methods used for ammonolysis of mandelic acid esters.[15]

Objective: To synthesize mandelamide from this compound.

Reactants:

-

This compound

-

Concentrated aqueous ammonia or a saturated ethanolic solution of ammonia

Procedure:

-

Treat this compound with an excess of concentrated aqueous ammonia in a sealed pressure vessel.[15]

-

Alternatively, dissolve this compound in a saturated solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature (or with gentle heating if required) until the reaction is complete (monitored by TLC or GC).

-

Remove the solvent and excess ammonia under reduced pressure.

-

The remaining crude product is treated with hot absolute ethanol, and the resulting solution is filtered through a hot funnel to remove insoluble impurities.

-

Cool the filtrate in an ice bath to crystallize the mandelamide product.[15]

-

Filter the crystals and dry under vacuum.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows relevant to sourcing and utilizing this compound.

Caption: Workflow for sourcing this compound.

Caption: Synthesis of Phenthoate from this compound.[14]

Caption: Relationship between racemic and enantiopure this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 774-40-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.marketpublishers.com [pdf.marketpublishers.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. (+/-)-Ethyl mandelate, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | CAS No- 774-40-3 | Simson Pharma Limited [simsonpharma.com]

- 12. (R)-(-)-扁桃酸乙酯 99%, optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Reactivity of the Hydroxyl Group in Ethyl Mandelate (B1228975)

Ethyl mandelate, the ethyl ester of mandelic acid, is a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1][2] Its utility largely stems from the reactivity of its secondary hydroxyl group, which allows for a variety of chemical transformations to produce diverse derivatives. This guide provides a detailed exploration of the fundamental reactions involving the hydroxyl moiety of this compound, complete with experimental data, protocols, and visual workflows to support advanced research and development.

Physicochemical and Spectroscopic Data

A foundational understanding of this compound's properties is crucial for designing synthetic routes and purification strategies. The molecule contains a stereocenter at the carbon bearing the hydroxyl group, and its properties can vary between the racemic mixture and pure enantiomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4] |

| Molecular Weight | 180.20 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid or solid | [3][6] |

| Melting Point | 35-37 °C (racemic) | [3][4] |

| 33-34 °C ((R)-(-)-enantiomer) | [7][8] | |

| Boiling Point | 253-255 °C | [4][9] |

| 103-105 °C at 2 mmHg | [7][8] | |

| Density | ~1.115 - 1.13 g/cm³ at 20-25 °C | [4] |

| Refractive Index (n20/D) | ~1.512 | [4][9] |

| Predicted pKa (Hydroxyl) | 12.33 ± 0.20 | [6][7] |

Core Reactivity of the Hydroxyl Group

The hydroxyl group in this compound is a versatile functional group. As a secondary alcohol, its reactivity is influenced by the adjacent phenyl and ethyl ester groups. The primary reaction pathways include deprotonation, substitution (esterification and etherification), and oxidation.

Acidity and Deprotonation

The hydroxyl proton of this compound is weakly acidic, with a predicted pKa of approximately 12.33.[6] Treatment with a strong base (e.g., sodium hydride) will deprotonate the hydroxyl group to form a nucleophilic alkoxide. This alkoxide is a key intermediate for substitution reactions like etherification.

Esterification

The hydroxyl group can be acylated to form a new ester linkage. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct.

-

Reagents: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (B128534) (1.2 equivalents), to the solution and cool in an ice bath to 0 °C.

-

Acylation: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the acetylated product, ethyl 2-acetoxy-2-phenylacetate.

Etherification (Williamson Synthesis)

Ether derivatives are synthesized via a two-step, one-pot process. First, the hydroxyl group is deprotonated to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This is a classic Williamson ether synthesis.

Oxidation to Ketone

The secondary alcohol of this compound can be oxidized to the corresponding ketone, ethyl benzoylformate. This transformation is a key step in many synthetic pathways. Various oxidizing agents can be employed, from classic chromium-based reagents to enzymatic methods.

The oxidation of mandelic acid esters has been studied kinetically, providing insight into reaction mechanisms.

Table 2: Kinetic Parameters for the Oxidation of this compound

| Oxidant / Conditions | Order w.r.t. Ester | Order w.r.t. Oxidant | Order w.r.t. H⁺ | Key Findings & Products | Source |

| Chromic Acid | First | First | First | C-H bond rupture is the rate-determining step. Product is ethyl benzoylformate. | [10] |

| Peroxydisulphate (Ag⁺ cat.) | First | Variable | Half | A complex forms between the ester and oxidant, which decomposes. Products include benzaldehyde (B42025) and CO₂. | |

| Vanadium(V) | First | First | Second | V(V) acts as a two-electron oxidant involving C-H bond rupture. | [11] |

| (S)-Mandelate Dehydrogenase | - | - | - | The enzyme oxidizes (S)-ethyl mandelate to benzoylformate via a carbanion intermediate. | [12] |

Disclaimer: Chromic acid is highly toxic and carcinogenic. Appropriate personal protective equipment and handling procedures are mandatory.

-

Reagent Preparation: Prepare a standard solution of chromic acid by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.

-

Reaction Setup: In a reaction flask, dissolve this compound (1 equivalent) in a suitable solvent mixture, such as aqueous acetic acid.

-

Oxidation: Add the chromic acid solution dropwise to the stirred ester solution at a controlled temperature (e.g., 25-30 °C).

-

Monitoring: Follow the reaction's progress by monitoring the disappearance of the Cr(VI) color or by TLC analysis.

-

Workup: Once the reaction is complete, quench any excess oxidant with a reducing agent like sodium bisulfite or isopropanol.

-

Extraction & Purification: Dilute the mixture with water and extract the product, ethyl benzoylformate, with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry it, and concentrate it. Purify the crude product via distillation or chromatography.[10]

Significance in Drug Development

The ability to selectively modify the hydroxyl group of this compound is critical in medicinal chemistry.[1] As a chiral intermediate, transformations at this position allow for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[2] For example, derivatives of mandelic acid are found in various drugs, and the reactions described herein are fundamental to creating analogues with modified potency, selectivity, or pharmacokinetic properties. The oxidation to ethyl benzoylformate, for instance, provides a keto-ester that is a precursor to other complex molecules.

Conclusion

The secondary hydroxyl group of this compound is the molecule's primary center of reactivity. It readily undergoes deprotonation, esterification, etherification, and oxidation under well-established conditions. A thorough understanding of these core transformations, supported by quantitative kinetic data and detailed protocols, empowers researchers to effectively utilize this compound as a versatile synthon in the development of novel pharmaceuticals and complex organic molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H12O3 | CID 13050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chembk.com]

- 5. (-)-Ethyl mandelate | C10H12O3 | CID 6951556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. ETHYL (R)-(-)-MANDELATE | 10606-72-1 [chemicalbook.com]

- 8. Ethyl (R)-(-)-mandelate 99 , ee 99 GLC 10606-72-1 [sigmaaldrich.com]

- 9. This compound | 774-40-3 [chemicalbook.com]

- 10. Kinetics of oxidation of this compound by chromic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of Ethyl Mandelate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl mandelate (B1228975), a simple ester of mandelic acid, possesses a single chiral center, giving rise to two enantiomers: (R)-(-)-ethyl mandelate and (S)-(+)-ethyl mandelate. This stereochemical feature is of profound significance, particularly in the pharmaceutical industry, where the physiological effects of a drug are often intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of ethyl mandelate, detailing the distinct properties of its enantiomers and the racemic mixture. It further explores the critical role of these stereoisomers as chiral building blocks in the synthesis of various pharmaceuticals. Detailed experimental protocols for the enantioselective synthesis and resolution of this compound are provided, alongside a summary of key quantitative data.

Introduction to the Stereochemistry of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and drug development. This compound (ethyl 2-hydroxy-2-phenylacetate) is a prototypical example of a chiral molecule, containing one stereogenic center at the α-carbon. This results in the existence of two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

The differential interaction of these enantiomers with other chiral molecules, such as biological receptors and enzymes, leads to distinct pharmacological and toxicological profiles. Consequently, the ability to synthesize and isolate enantiomerically pure forms of this compound is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs).

Physicochemical Properties of this compound Stereoisomers

The enantiomers of this compound share identical physical properties such as melting point, boiling point, and density. However, they exhibit opposite optical activity, rotating plane-polarized light to an equal extent but in opposite directions. The racemic mixture, an equimolar combination of both enantiomers, is optically inactive.

| Property | (R)-(-)-Ethyl Mandelate | (S)-(+)-Ethyl Mandelate | Racemic (DL)-Ethyl Mandelate |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol | 180.20 g/mol |

| Melting Point | 33-34 °C | Not experimentally reported, but expected to be identical to the (R)-enantiomer | 24-27 °C |

| Boiling Point | 103-105 °C at 2 mmHg | Not experimentally reported, but expected to be identical to the (R)-enantiomer | 253-255 °C (lit.) |

| Density | ~1.115 g/mL at 25 °C | Not experimentally reported, but expected to be identical to the (R)-enantiomer | 1.13 g/cm³ at 20 °C |

| Specific Rotation ([α]D) | -134° (c=3 in chloroform) | Expected to be +134° (c=3 in chloroform) | 0° |

Significance in Drug Development

The enantiomers of this compound serve as valuable chiral synthons in the pharmaceutical industry. Their use allows for the construction of complex, enantiomerically pure drug molecules, ensuring greater selectivity and potentially reducing side effects associated with the inactive or more toxic enantiomer.

(S)-Oxybutynin

(S)-Oxybutynin is a muscarinic receptor antagonist used to treat overactive bladder. The synthesis of this drug utilizes (S)-mandelic acid as a chiral precursor. The key step involves the stereospecific synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which is then esterified to produce the final active ingredient.[1] The use of enantiomerically pure (S)-mandelic acid is critical for obtaining the desired therapeutic enantiomer of oxybutynin.

Homatropine (B1218969)

Homatropine is an anticholinergic medication used in eye drops to dilate the pupil and paralyze the ciliary muscle. It is synthesized by the esterification of mandelic acid with tropine.[2][3] While often used as a racemic mixture, the individual enantiomers of homatropine exhibit different mydriatic and cycloplegic activities. The synthesis begins with the esterification of racemic mandelic acid to mthis compound, followed by transesterification with tropine.[4]

Experimental Protocols

Enantioselective Synthesis: Asymmetric Hydrogenation

The enantioselective synthesis of this compound can be achieved through the asymmetric hydrogenation of ethyl benzoylformate using a chiral catalyst. This method allows for the direct production of a specific enantiomer.

Reaction: Asymmetric Hydrogenation of Ethyl Benzoylformate

Catalyst: A common catalyst system involves a rhodium complex with a chiral phosphine (B1218219) ligand, such as BINAP.

Procedure:

-

In a high-pressure reactor, dissolve ethyl benzoylformate in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add the chiral rhodium-BINAP catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques such as TLC or GC).

-

After completion, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound enantiomer by column chromatography or distillation.

Caption: Workflow for the enantioselective synthesis of this compound.

Chiral Resolution: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used method for separating a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of esters like this compound.

Enzyme: Candida cylindracea lipase (B570770) (CCL) is an effective biocatalyst for this resolution.[5]

Procedure:

-